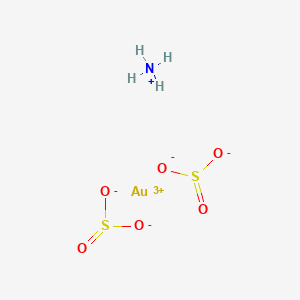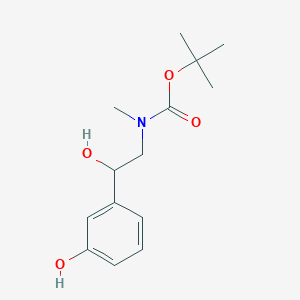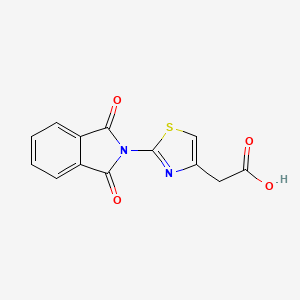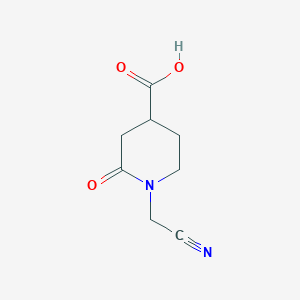
2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-ジメチルプロピル (2S)-2-アミノプロパノエート;塩酸塩は、アミノ酸エステルとして知られる有機化合物のクラスに属する化学化合物です。この化合物は、アミノ基とエステル官能基の存在を特徴とし、さまざまな化学反応や用途において汎用性の高い分子となっています。
準備方法
合成経路および反応条件
2,2-ジメチルプロピル (2S)-2-アミノプロパノエート;塩酸塩の合成は、通常、適切な触媒の存在下で、2,2-ジメチルプロパノールを(2S)-2-アミノプロパン酸とエステル化することによって行われます。反応は、目的のエステルの生成を確実にするために、制御された条件下で行われます。塩酸塩は、次にエステルを塩酸と反応させることによって生成されます。
工業生産方法
この化合物の工業生産は、多くの場合、自動反応器を使用する大規模なエステル化プロセスを伴います。温度、圧力、触媒濃度などの反応条件は、高収率と純度を達成するために最適化されます。最終製品は、蒸留または結晶化技術によって精製されます。
化学反応の分析
反応の種類
2,2-ジメチルプロピル (2S)-2-アミノプロパノエート;塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: アミノ基は、対応するオキシムまたはニトリルを形成するように酸化することができます。
還元: エステル基は、アルコールを形成するように還元することができます。
置換: アミノ基は、アミドまたは他の誘導体を形成するように求核置換反応に参加することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アミド形成には、アシルクロリドまたは無水物などの試薬が使用されます。
主な生成物
酸化: オキシムまたはニトリルの生成。
還元: アルコールの生成。
置換: アミドまたはその他の置換誘導体の生成。
科学研究への応用
2,2-ジメチルプロピル (2S)-2-アミノプロパノエート;塩酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。
生物学: 酵素-基質相互作用やタンパク質修飾の研究に使用されます。
医学: 医薬品開発における潜在的な用途、および医薬品化合物の前駆体として調査されています。
産業: 特殊化学品の製造、および農薬やポリマーの合成における中間体として使用されます。
科学的研究の応用
2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
2,2-ジメチルプロピル (2S)-2-アミノプロパノエート;塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、基質または阻害剤として作用し、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与えます。正確なメカニズムは、特定の用途と化合物が使用される分子コンテキストによって異なります。
類似化合物との比較
類似化合物
2,2-ジメチルプロパナール: 構造的特徴は似ていますが、反応性が異なります。
2,2-ジメチルプロパン酸: 構造的特徴は似ていますが、官能基が異なります。
2,2-ジメチルプロピルアミン: 構造的特徴は似ていますが、官能基が異なります。
独自性
2,2-ジメチルプロピル (2S)-2-アミノプロパノエート;塩酸塩は、アミノ基とエステル官能基の組み合わせにより、幅広い化学反応に参加できるため、独特です。この汎用性により、さまざまな科学的および産業的用途で貴重なものとなっています。
特性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
2,2-dimethylpropyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)7(10)11-5-8(2,3)4;/h6H,5,9H2,1-4H3;1H |
InChIキー |
SSJFBYYLOSHJER-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OCC(C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)


![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)

![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)


![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
